1-methyl-4-(pyrrolidine-2-carbonyl)piperazine dihydrochloride
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Overview
Description
1-Methyl-4-(pyrrolidine-2-carbonyl)piperazine dihydrochloride is a chemical compound that features a piperazine ring substituted with a pyrrolidine-2-carbonyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-4-(pyrrolidine-2-carbonyl)piperazine typically involves the reaction of 1-methylpiperazine with pyrrolidine-2-carbonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(pyrrolidine-2-carbonyl)piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-Methyl-4-(pyrrolidine-2-carbonyl)piperazine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including as an intermediate in drug synthesis.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-methyl-4-(pyrrolidine-2-carbonyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and biological activities.
Piperazine derivatives: Compounds such as 1-methylpiperazine and 1-(2-pyrrolidinylcarbonyl)piperazine are structurally related and exhibit similar chemical reactivity
Uniqueness: 1-Methyl-4-(pyrrolidine-2-carbonyl)piperazine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a pyrrolidine-2-carbonyl group allows for unique interactions with molecular targets, making it valuable in drug discovery and development .
Properties
CAS No. |
2680529-52-4 |
---|---|
Molecular Formula |
C10H21Cl2N3O |
Molecular Weight |
270.2 |
Purity |
95 |
Origin of Product |
United States |
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